2-(methylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
2-(methylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a trifluoromethoxy group, a methylsulfanyl group, and a triazolo-triazinone core, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(methylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves several steps, typically starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-triazinone core can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(methylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The trifluoromethoxy and methylsulfanyl groups play crucial roles in enhancing its biological activity by increasing its lipophilicity and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethoxy or methylsulfanyl groups attached to different core structures. Examples include:
Trifluoromethoxybenzamides: Known for their antibacterial activities.
Methylsulfanyl-substituted triazoles: Investigated for their antifungal properties. Compared to these compounds, 2-(methylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to its triazolo-triazinone core, which may confer additional biological activities and chemical properties
Properties
IUPAC Name |
4-methylsulfanyl-11-[4-(trifluoromethoxy)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N6O2S/c1-27-14-19-13-21-20-11-10(24(13)22-14)6-7-23(12(11)25)8-2-4-9(5-3-8)26-15(16,17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWCGSQYHQBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC(F)(F)F)N=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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